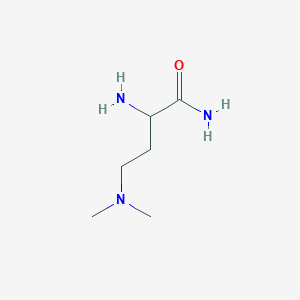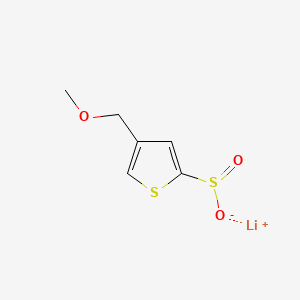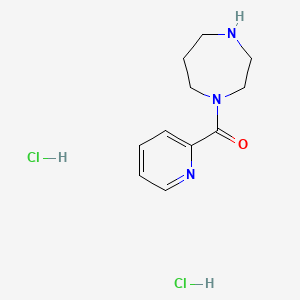
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a chemical compound that features a pyridine ring attached to a diazepane structure, with two hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar reactivity.
Diazepane derivatives: Compounds with the diazepane ring can exhibit similar chemical behavior.
Uniqueness: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is unique due to the combination of the pyridine and diazepane structures, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C11H17Cl2N3O |
|---|---|
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H |
Clave InChI |
UGNQDDFTFLBLKW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
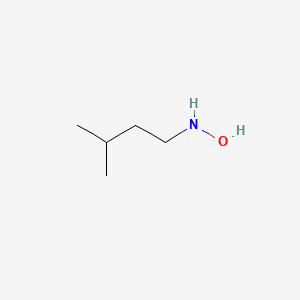
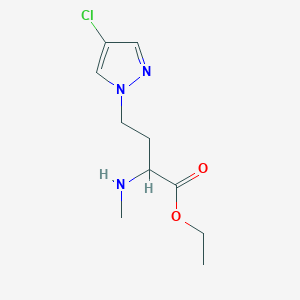
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
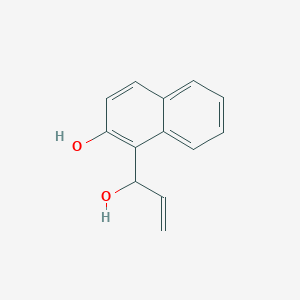
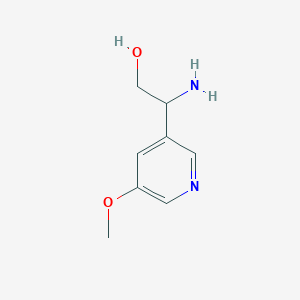

![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)


![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
